molecular formula C8H12N4O2 B1422801 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1706450-60-3

6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1422801
CAS No.: 1706450-60-3
M. Wt: 196.21 g/mol
InChI Key: ZBNRFCSXDQERJN-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound of interest in pharmaceutical and medicinal chemistry research, featuring a pyrimidine-2,4-dione (uracil) core substituted at the 6-position with a piperazine group [Citation:2]. The piperazine ring is a prevalent pharmacophore in drug discovery, known for contributing favorable physicochemical properties and the ability to interact with a range of biological targets [Citation:5]. The molecular scaffold of this compound is structurally related to pyrimidine-2,4-dione derivatives that have been investigated as potent antagonists of the P2X7 receptor (P2X7R) [Citation:1]. The P2X7 receptor is a well-established therapeutic target involved in the regulation of pro-inflammatory cytokines, such as IL-1β, and is implicated in neuropathic pain and chronic inflammatory diseases [Citation:1]. Compounds bearing the pyrimidinylpiperazine motif are found in various biologically active molecules and are known to act on central nervous system targets, such as the α2-adrenergic and 5-HT1A receptors [Citation:5]. This combination of a heterocyclic core with a nitrogen-containing ring makes this compound a valuable building block for the synthesis of novel compounds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-piperazin-1-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-7-5-6(10-8(14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRFCSXDQERJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with piperazine under specific conditions. One common method includes the use of ethyl acetate and petroleum ether as solvents, with the reaction mixture being heated under reflux conditions . The crude products are then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

CompoundTarget PathogenActivity
This compoundS. aureusModerate
This compoundE. coliHigh
This compoundC. albicansModerate

The mechanism of action is believed to involve the disruption of cellular processes in these pathogens, making this compound a potential lead for antibiotic development.

Protein Kinase Inhibition

Recent studies have identified this compound as a promising scaffold for the design of protein kinase inhibitors. The planar structure of the compound allows for effective binding to target enzymes involved in various diseases, including cancer .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies reveal strong interactions between the compound and active sites of enzymes, suggesting its potential as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including cyclization reactions involving piperazine and pyrimidine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis of this compound .

Material Science Applications

Beyond its medicinal applications, this compound has potential uses in material science due to its unique chemical properties. It can be incorporated into polymer matrices for drug delivery systems or used as a precursor for synthesizing novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine-Dione Core

Piperazine-Linked Derivatives
  • 6-[4-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine-1-carbonyl]pyrimidine-2,4-dione (): Features a piperazine ring connected via a carbonyl group to a halogenated aryl group. Molecular Weight: 408.75 g/mol.
  • 5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4-dione ():

    • Combines sulfonyl and piperazinyl groups.
    • The sulfonyl group enhances electronegativity, which could influence interactions with charged residues in enzyme active sites .
Non-Piperazine Nitrogenous Substituents
  • 6-(Indolin-1-yl)pyrimidine-2,4-dione ():

    • Replaces piperazine with an indoline group.
    • Molecular Weight: 229.24 g/mol.
    • The rigid indoline scaffold may restrict conformational flexibility but improve selectivity for specific targets .
  • 6-[(3-Phenylpropyl)amino]pyrimidine-2,4-dione (): Substituted with a linear alkylamine chain and phenyl group. Molecular Weight: 245.28 g/mol. The hydrophobic phenyl group could enhance membrane permeability but reduce solubility .
Annulated Pyrimidine Derivatives
  • Pyrido[2,3-d]pyrimidine-2,4-diones ():
    • Fused pyridine-pyrimidine systems with hydroxybenzoyl substituents.
    • HOMO-LUMO Gaps: 3.91–4.10 eV (calculated via DFT), indicating moderate reactivity.
    • The extended conjugation may improve π-π stacking interactions in enzyme inhibition (e.g., tobacco PPO inhibition) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors/Acceptors References
6-(Piperazin-1-yl)pyrimidine-2,4-dione 209.23 -0.5 2/5
6-(Indolin-1-yl)pyrimidine-2,4-dione 229.24 1.8 2/3
Pyrido[2,3-d]pyrimidine-2,4-dione (6a) 326.31 2.1 1/5

Biological Activity

6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1706450-60-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and neuroprotective effects.

  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 196.21 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted that certain pyrimidine derivatives showed potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer). The compound containing the piperazine moiety demonstrated improved efficacy compared to standard chemotherapeutic agents.

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound 16MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 16Colo-2050.01 ± 0.074
Compound 16A27800.12 ± 0.064

These findings suggest that the piperazine substitution enhances the anticancer activity of the pyrimidine scaffold, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

BacteriumMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Pseudomonas aeruginosa< 20 µg/mL

In particular, studies have shown that some derivatives are more effective than traditional antibiotics like ampicillin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has also been explored in the context of Alzheimer's disease. Certain compounds have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegeneration.

The mechanism involves binding at the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission, which is crucial for memory and learning functions.

Case Studies

A notable case study involved evaluating the effects of a piperazine-containing pyrimidine derivative on cognitive function in animal models of Alzheimer’s disease. The results indicated significant improvements in memory retention and learning capabilities compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions with urea or alkylation protocols. For example, refluxing sodium ethoxide with trifluoromethyl esters and urea yields the pyrimidine core, followed by piperazine substitution . Alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ systems introduces diverse substituents, as demonstrated in thieno[2,3-d]pyrimidine derivatives . Recrystallization from ethanol or water is standard for purification .

Q. How is X-ray crystallography employed to determine the crystal structure of these derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For instance, N–H⋯O and O–H⋯O hydrogen bonds form dimeric structures in 6-(trifluoromethyl)pyrimidine derivatives, while dihedral angles between aromatic rings provide insights into steric effects . Hydrogen atoms are modeled using riding coordinates (C–H = 0.95 Å) during refinement .

Q. What safety protocols are recommended for handling 6-(piperazin-1-yl)pyrimidine derivatives in laboratory settings?

  • Methodological Answer : Although specific GHS classifications may be absent, standard precautions include using PPE (gloves, goggles) and working in fume hoods. Safety data sheets (SDS) for analogous compounds highlight avoiding inhalation/ingestion and proper waste disposal . Ethanol or aqueous recrystallization minimizes exposure to volatile intermediates .

Advanced Research Questions

Q. How can alkylation reactions be optimized to enhance yields in piperazine-pyrimidine derivatives?

  • Methodological Answer : Reaction conditions (solvent, base, temperature) significantly impact efficiency. For example, DMF with K₂CO₃ at 25°C promotes nucleophilic substitution in alkylation steps, achieving >90% yields for thiazole-substituted derivatives . Microwave-assisted synthesis or ionic liquid solvents may further reduce reaction times .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, HRMS) during characterization?

  • Methodological Answer : Cross-validation using complementary techniques is essential. HRMS (ESI) confirms molecular ions (e.g., [M+H]⁺ for C₁₂H₁₇N₂O₂: 221.1290 vs. observed 221.1262) . ¹H NMR in DMSO-d₆ distinguishes regioisomers via coupling patterns, while 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments in crowded spectral regions .

Q. How do intermolecular interactions influence the crystallinity and solubility of these compounds?

  • Methodological Answer : Hydrogen bonding and π-π stacking dictate packing efficiency. In 6-(trifluoromethyl) derivatives, water molecules bridge pyrimidine cores via O–H⋯O bonds, enhancing crystal stability but reducing aqueous solubility . Introducing bulky substituents (e.g., 4-methoxybenzyl) disrupts planar stacking, improving solubility in organic solvents .

Q. What bioactivity assays are suitable for evaluating piperazine-pyrimidine derivatives as therapeutic agents?

  • Methodological Answer : Pyrimidine scaffolds are tested in enzyme inhibition (e.g., HIV reverse transcriptase) or antimicrobial assays. For agrochemical applications, herbicidal activity is assessed via seed germination inhibition . Structure-activity relationship (SAR) studies compare substituent effects (e.g., trifluoromethyl vs. thiazole groups) on potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

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